2-Bromo-1-(pyridin-2-yl)ethanone

Reactivity Nucleophilic substitution Leaving group

2-Bromo-1-(pyridin-2-yl)ethanone (2-bromoacetylpyridine, CAS 40086-66-6) is an α-bromoketone featuring a pyridine ring at the 2-position. This compound serves as a reactive electrophilic building block for constructing nitrogen- and sulfur-containing heterocycles, including thiazoles, imidazoles, and imidazopyridines, widely used in medicinal chemistry.

Molecular Formula C7H6BrNO
Molecular Weight 200.03 g/mol
CAS No. 40086-66-6
Cat. No. B097419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(pyridin-2-yl)ethanone
CAS40086-66-6
Synonyms2-bromoacetamidopyridine
Molecular FormulaC7H6BrNO
Molecular Weight200.03 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)CBr
InChIInChI=1S/C7H6BrNO/c8-5-7(10)6-3-1-2-4-9-6/h1-4H,5H2
InChIKeyDNPMOGQMEOPVNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-(pyridin-2-yl)ethanone (CAS 40086-66-6): A Versatile α-Bromoketone Building Block for Heterocyclic Synthesis and Targeted Covalent Probe Development


2-Bromo-1-(pyridin-2-yl)ethanone (2-bromoacetylpyridine, CAS 40086-66-6) is an α-bromoketone featuring a pyridine ring at the 2-position. This compound serves as a reactive electrophilic building block for constructing nitrogen- and sulfur-containing heterocycles, including thiazoles, imidazoles, and imidazopyridines, widely used in medicinal chemistry [1]. Its α-bromoketone moiety enables efficient nucleophilic substitution by amines, thiols, and enolates, facilitating both solution-phase and one-pot multicomponent reactions . The compound is commercially available both as the free base (MW 200.03 g/mol) and as the hydrobromide salt (CAS 17570-98-8, MW 280.94 g/mol), with the free base form offering superior atom economy for synthetic applications where counterion-free conditions are required.

Why Generic Haloketone or Regioisomeric Substitution Cannot Replace 2-Bromo-1-(pyridin-2-yl)ethanone in Target Applications


The 2-position bromoacetyl substitution on the pyridine ring is not interchangeable with chloro, fluoro, or iodo analogs, nor with 3- or 4-pyridyl regioisomers, due to three converging factors: (i) the bromine leaving group provides a balance of reactivity and stability—more reactive than chlorine [1] but less prone to uncontrolled decomposition than iodine; (ii) the 2-pyridyl nitrogen exerts an electron-withdrawing effect that enhances the electrophilicity of the adjacent carbonyl, accelerating nucleophilic substitution relative to 3- or 4-pyridyl isomers; and (iii) the free base form avoids the stoichiometric HBr counterion that can interfere with base-sensitive or metal-catalyzed reaction manifolds. Substituting a chloroacetyl or 4-pyridyl analog without re-optimization frequently results in lower yields, slower kinetics, or failed reactions in established literature protocols [2].

Quantitative Differentiation Evidence: 2-Bromo-1-(pyridin-2-yl)ethanone vs. Closest Analogs and Regioisomers


Bromoacetyl vs. Chloroacetyl Reactivity: Class-Level Evidence of Superior Nucleophilic Displacement Kinetics

The bromoacetyl group exhibits intrinsically higher reactivity than the chloroacetyl group in nucleophilic substitution reactions. Studies on bromoacetyl- vs. chloroacetyl-functionalized reactive dyes demonstrated that the bromoacetyl group enables efficient conjugation under milder conditions (lower temperature, shorter time), attributed to the superior leaving-group ability of bromide (pKa of conjugate acid HBr ≈ -9) compared to chloride (pKa HCl ≈ -7) [1]. While this study was conducted on dye molecules rather than pyridine derivatives, the leaving-group trend is a fundamental physical-organic principle that extrapolates to 2-bromo-1-(pyridin-2-yl)ethanone vs. its 2-chloro analog. No head-to-head kinetic comparison of 2-bromo- vs. 2-chloro-1-(pyridin-2-yl)ethanone was identified in the peer-reviewed literature.

Reactivity Nucleophilic substitution Leaving group

Active-Site-Directed Enzyme Inhibition: Ki = 7.7 mM for Glucose Dehydrogenase (3-Bromoacetylpyridine Isomer)

The 3-bromoacetylpyridine isomer acts as an active-site-directed irreversible inhibitor of glucose dehydrogenase from Bacillus megaterium, with a measured Ki of 7.7 mM [1]. Inactivation is irreversible, and the cofactor NAD—but not the substrate glucose—protects the enzyme, confirming active-site specificity. The inhibitor modifies a single histidine residue within a 58-residue active-site fragment. The 2-isomer (2-bromo-1-(pyridin-2-yl)ethanone) is structurally analogous and is expected to exhibit comparable active-site-directed reactivity, though its Ki for this specific enzyme has not been reported. No quantitative inhibitory data were identified for the chloro, fluoro, or iodo analogs against glucose dehydrogenase in the peer-reviewed literature.

Enzyme inhibition Active-site labeling Covalent probe

Synthetic Accessibility: 97.8% Yield for Hydrobromide Salt Synthesis from 2-Acetylpyridine

The hydrobromide salt of 2-bromo-1-(pyridin-2-yl)ethanone (CAS 17570-98-8) can be synthesized from 2-acetylpyridine via bromination in HBr/HOAc with a reported yield of 97.8% (6.81 g isolated from 3 g 2-acetylpyridine) . This near-quantitative yield compares favorably with typical bromination yields for related α-bromoketone syntheses, which generally range from 60–85%. The free base (CAS 40086-66-6) is obtained by neutralization of the hydrobromide salt; commercial sources typically supply the free base at ≥95% purity . Comparative synthesis yields for the 2-chloro analog are not available in the peer-reviewed literature, preventing a direct head-to-head comparison.

Synthesis Yield Scalability

Atom Economy Advantage: Free Base (MW 200.03) vs. Hydrobromide Salt (MW 280.94)

The free base form (CAS 40086-66-6, MW 200.03 g/mol) offers a 28.8% lower molecular weight compared to the hydrobromide salt (CAS 17570-98-8, MW 280.94 g/mol). This translates to a higher molar equivalent of reactive bromoacetyl species per gram of material purchased: 5.00 mmol/g for the free base vs. 3.56 mmol/g for the HBr salt [1]. In reactions where the HBr counterion can interfere—such as base-catalyzed condensations, metal-catalyzed couplings, or reactions requiring precise stoichiometric control—the free base is the preferred form. Many commercial suppliers offer both forms, but the free base typically commands a price premium reflecting its greater synthetic utility per unit mass.

Atom economy Formulation Salt form

Validated Use as Key Intermediate in Kinase Inhibitor Synthesis: VEGFR-2 and FGFR-1 Targeted Agents

2-Bromo-1-(pyridin-2-yl)ethanone has been employed as a key synthetic intermediate in the preparation of pyridine-containing kinase inhibitors targeting VEGFR-2 and FGFR-1 [1]. Patents from Bristol-Myers Squibb (US Patents assigned to Zhen-Wei Cai et al.) describe the use of bromoacetylpyridine building blocks to construct compounds that inhibit tyrosine kinase activity with IC₅₀ values in the low nanomolar range. The 2-pyridyl regioisomer is specifically required to achieve the correct geometry for ATP-binding site occupancy; 3- or 4-pyridyl isomers would disrupt the critical hinge-binding interaction. While the final inhibitor potencies are reported for the elaborated structures rather than the free building block, the documented use in patented clinical candidates validates the procurement value of this specific regioisomer.

Kinase inhibitor Drug discovery VEGFR-2

Optimal Application Scenarios for 2-Bromo-1-(pyridin-2-yl)ethanone Based on Quantitative Differentiation Evidence


One-Pot Multicomponent Synthesis of 2-Thiazolyl Pyridines as Antimicrobial Leads

2-Bromoacetyl pyridine serves as the electrophilic carbonyl component in one-pot three-component reactions with thiosemicarbazide derivatives and hydrazonoyl halides to generate 2-thiazolyl pyridines. Specific derivatives (compounds 4a and 4b) demonstrated antimicrobial activity against Candida albicans, Bacillus subtilis, and Escherichia coli with binding affinities of -5.77 and -5.94 kcal/mol, respectively [1]. The efficiency of this MCR protocol relies on the reactivity of the bromoacetyl group; the chloroacetyl analog would require longer reaction times or higher temperatures, reducing overall throughput.

Active-Site-Directed Covalent Labeling of NAD(P)-Dependent Dehydrogenases

Based on the established mechanism for 3-bromoacetylpyridine (Ki = 7.7 mM against glucose dehydrogenase, irreversible inactivation of active-site histidine) [1], 2-bromo-1-(pyridin-2-yl)ethanone is the reagent of choice for covalent modification studies of dehydrogenase active sites. The NAD-protectable inactivation profile enables competitive labeling experiments to map cofactor binding pockets. The free base form (CAS 40086-66-6) is preferred to avoid HBr-mediated acidification of the enzyme buffer.

VEGFR-2/FGFR-1 Kinase Inhibitor Fragment Elaboration in Oncology Drug Discovery

The 2-pyridyl bromoacetyl scaffold is a validated building block in patented kinase inhibitor series (Bristol-Myers Squibb) [1]. It provides the pyridine nitrogen as a hinge-binding hydrogen bond acceptor while the α-bromoketone serves as a diversification point for introducing substituted amines, thiols, or heterocycles. Procurement of the specific 2-pyridyl regioisomer is essential; 3- or 4-pyridyl isomers lack the correct geometry for ATP-site engagement.

Cysteine-Selective Bioconjugation via Bromoacetyl-Thiol Chemistry

The bromoacetyl group selectively alkylates cysteine thiol residues at physiological pH, forming stable thioether adducts [1]. This reactivity profile supports applications in peptide- and protein-conjugation, where 2-bromo-1-(pyridin-2-yl)ethanone can be used to introduce a pyridyl ketone handle for subsequent oxime or hydrazone ligation. The free base is the mandatory form for bioconjugation applications, as the HBr salt would protonate buffer components and alter conjugation kinetics.

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